4'-Chloro-3-(2,4-dimethylphenyl)propiophenone
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Overview
Description
4’-Chloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H17ClO and a molecular weight of 272.77 g/mol . It is also known by its IUPAC name, 1-(4-chlorophenyl)-3-(2,4-dimethylphenyl)-1-propanone . This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4’-Chloro-3-(2,4-dimethylphenyl)propiophenone typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethylacetophenone in the presence of a base, such as potassium carbonate, and a solvent, like ethanol . The reaction is carried out under reflux conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4’-Chloro-3-(2,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Scientific Research Applications
4’-Chloro-3-(2,4-dimethylphenyl)propiophenone is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4’-Chloro-3-(2,4-dimethylphenyl)propiophenone can be compared with similar compounds like:
4’-Chloro-3-(2,3-dimethylphenyl)propiophenone: This compound has a similar structure but with different methyl group positions, leading to variations in chemical reactivity and applications.
4’-Chloro-α-Pyrrolidinopropiophenone: This compound is a halogen-substituted form of the stimulant α-Pyrrolidinopropiophenone, used in forensic and research applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-3-4-14(13(2)11-12)7-10-17(19)15-5-8-16(18)9-6-15/h3-6,8-9,11H,7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIKCUJKNJQJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644681 |
Source
|
Record name | 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-93-6 |
Source
|
Record name | 1-(4-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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